Product packaging for Methanidylidynezirconium(1+)(Cat. No.:CAS No. 12070-14-3)

Methanidylidynezirconium(1+)

Cat. No.: B076329
CAS No.: 12070-14-3
M. Wt: 107.27 g/mol
InChI Key: UGHSGZIDZZRZKT-UHFFFAOYSA-N
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Description

Methanidylidynezirconium(1+) is a highly reactive organozirconium cation of significant interest in the field of materials science and inorganic chemistry. Its primary research value lies in its role as a fundamental molecular building block and precursor for the chemical vapor deposition (CVD) and atomic layer deposition (ALD) of zirconium carbide (ZrC) thin films and nanostructures. ZrC is an ultra-high temperature ceramic (UHTC) known for its exceptional hardness, high melting point (~3540°C), and excellent thermomechanical stability. The mechanism of action for this compound involves its decomposition upon thermal activation, where the methanidylidyne (C≡) ligand serves as a direct source of carbon for the in-situ formation of the refractory carbide phase. This allows for the precise, bottom-up synthesis of ZrC coatings, which are investigated for applications in extreme environments, such as thermal protection systems for aerospace vehicles, wear-resistant coatings, and nuclear reactor components. Researchers utilize Methanidylidynezirconium(1+) to explore novel synthesis pathways, control material stoichiometry at the atomic level, and tailor the microstructure of resulting ceramics to achieve desired mechanical and thermal properties. This reagent is strictly For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH4Zr B076329 Methanidylidynezirconium(1+) CAS No. 12070-14-3

Properties

CAS No.

12070-14-3

Molecular Formula

CH4Zr

Molecular Weight

107.27 g/mol

IUPAC Name

methane;zirconium

InChI

InChI=1S/CH4.Zr/h1H4;

InChI Key

UGHSGZIDZZRZKT-UHFFFAOYSA-N

SMILES

[C-]#[Zr+]

Canonical SMILES

C.[Zr]

Pictograms

Flammable; Irritant

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Advanced Synthetic Routes for Methanidylidynezirconium(1+)

The synthesis of Zirconium Carbide can be achieved through a variety of advanced routes, each offering distinct advantages in terms of product purity, particle size, and process scalability. These methods can be broadly categorized into high-temperature solid-state approaches and solution-phase strategies.

High-Temperature and Solid-State Synthesis Approaches

High-temperature and solid-state methods are the most conventional and widely used techniques for producing Zirconium Carbide powders. These methods typically involve the direct reaction of zirconium and carbon sources at elevated temperatures.

ZrO₂ + 3C → ZrC + 2CO

The purity and stoichiometry of the final ZrC product are highly dependent on the reaction temperature, time, and the intimacy of mixing between the reactants. tandfonline.com

Self-Propagating High-Temperature Synthesis (SHS) offers a rapid and energy-efficient alternative. This method utilizes a highly exothermic reaction between the reactants, which, once initiated by a localized heat source, becomes self-sustaining and propagates through the reactant mixture. dissertation.com For ZrC synthesis, a common SHS reaction involves a mixture of zirconium and carbon powders. The addition of a reducing agent like magnesium (Mg) can facilitate the reaction when starting from zirconia. dissertation.com

Another significant solid-state method is Chemical Vapor Deposition (CVD) . This technique involves the reaction of volatile zirconium-containing precursors, such as zirconium tetrachloride (ZrCl₄), with a carbon-containing gas (e.g., methane (B114726), CH₄) on a heated substrate. researchgate.net This method is particularly useful for producing high-purity coatings and thin films of ZrC.

The table below summarizes key parameters of these high-temperature synthesis methods.

Synthesis MethodPrecursorsTypical Temperature (°C)Key Characteristics
Carbothermic ReductionZrO₂, Carbon (Graphite, Carbon Black)> 1600Industrial scale, powder production. dissertation.comresearchgate.net
Self-Propagating High-Temperature Synthesis (SHS)Zr, C; or ZrO₂, C, MgHigh initiation temperature, then self-sustainingRapid, energy-efficient, produces fine powders. dissertation.com
Chemical Vapor Deposition (CVD)ZrCl₄, CH₄ (or other hydrocarbons)900 - 1400High-purity coatings and films. researchgate.net

Solution-Phase and Molecular Precursor Strategies

Solution-phase and molecular precursor strategies offer greater control over the final product's morphology and particle size, often at lower synthesis temperatures compared to solid-state routes. These methods rely on the chemical conversion of molecular precursors to the final ceramic material.

The sol-gel method is a versatile solution-based technique. It typically involves the hydrolysis and condensation of zirconium alkoxides, such as zirconium n-propoxide, in the presence of a carbon source like a sugar or a polymer. datapdf.comvu.nl The resulting gel contains a highly homogeneous mixture of the zirconium and carbon precursors at a molecular level. Subsequent heat treatment (pyrolysis) of the gel leads to the formation of nanocrystalline ZrC at temperatures that can be significantly lower than traditional carbothermic reduction. acs.orgosti.gov

Internal gelation is another solution-based technique that has been employed to produce spherical micro- and nanoparticles of ZrC. rsc.org This process involves the gelation of a zirconium-containing solution within droplets, followed by carbothermic reduction. The parameters of the gelation process, such as temperature and reactant ratios, directly influence the final grain size and microstructure of the ZrC particles. tandfonline.com

The use of polymeric precursors represents a key strategy in molecular precursor methods. For instance, a precursor can be synthesized by reacting zirconium butoxide with divinylbenzene. osti.gov This liquid precursor can then be cross-linked and pyrolyzed at high temperatures to yield ZrC. This approach is particularly advantageous for the fabrication of ceramic matrix composites.

Below is a table detailing various solution-phase and molecular precursor strategies.

Synthesis MethodPrecursorsTypical Pyrolysis Temperature (°C)Key Characteristics
Sol-GelZirconium alkoxides, Carbon source (e.g., sucrose)1250 - 1650Nanocrystalline powders, high homogeneity. datapdf.comvu.nl
Internal GelationZirconium-containing solutionVariable, followed by carbothermic reductionSpherical micro/nanoparticles. rsc.orgtandfonline.com
Polymeric PrecursorZirconium butoxide, Divinylbenzene~1600Suitable for ceramic matrix composites. osti.gov

Novel Synthetic Pathways for Zirconium Carbide

Research into novel synthetic pathways for Zirconium Carbide is driven by the need for more energy-efficient processes and materials with tailored properties. One such innovative approach is the pyro-vacuum method . This technique aims to lower the synthesis temperature of UHTCs like ZrC by carrying out the carbothermal reduction under vacuum conditions. tandfonline.com Applying a vacuum can significantly reduce the temperature required for the reaction to proceed, potentially by more than 400°C compared to conventional methods under argon flow. tandfonline.com This method also offers the advantage of producing nanoparticles with low oxygen content. tandfonline.com

Mechanistic Investigations of Methanidylidynezirconium(1+) Formation

Understanding the mechanisms of formation is crucial for controlling the synthesis of Zirconium Carbide and tailoring its properties.

Reaction Pathway Elucidation

In Self-Propagating High-Temperature Synthesis (SHS) , the reaction mechanism in systems like Ni-Zr-B₄C to form ZrB₂ and ZrC involves the initial formation of intermetallic and boride liquid phases. mdpi.com These liquid phases provide a medium for the dissolution of carbon and subsequent precipitation of ZrC and ZrB₂ as the liquid becomes supersaturated. mdpi.com

Kinetic and Thermodynamic Considerations in Synthesis

The synthesis of Zirconium Carbide is governed by both kinetic and thermodynamic factors.

Kinetic studies on the carbothermal reduction of zirconia have shown that the process is a heterogeneous reaction with multiple steps. researchgate.net The activation energy for the isothermal reaction has been calculated to be approximately 70.56 kJ/mol. researchgate.net In processes like Spark Plasma Sintering (SPS), which is a type of hot pressing, the densification kinetics of ZrC powders are influenced by factors such as applied pressure and the presence of an electric current. SPS generally exhibits a lower activation energy for densification compared to conventional hot pressing.

Thermodynamic data is essential for predicting the feasibility and outcomes of synthesis reactions. The standard enthalpy of formation for ZrC is approximately -207 kJ/mol. researchgate.net Thermodynamic modeling can be used to predict the equilibrium composition of products at different temperatures and pressures. For instance, in the pyro-vacuum method, thermodynamic calculations show that decreasing the partial pressure of CO gas lowers the Gibbs free energy of the carbothermic reduction reaction, making the synthesis of ZrC feasible at lower temperatures. tandfonline.com The heat capacity of ZrC has also been extensively studied, which is crucial for understanding its high-temperature behavior. acs.org Thermodynamic assessments of the Zr-C system are vital for understanding phase stability and the formation of different stoichiometries of zirconium carbide.

The table below presents some of the reported kinetic and thermodynamic parameters for Zirconium Carbide synthesis.

ParameterValueSynthesis Method/ConditionReference
Activation Energy (Isothermal)70.56 kJ/molCarbothermal Reduction researchgate.net
Activation Energy (Creep)632 ± 52 kJ/mol-
Standard Enthalpy of Formation (ΔfH⦵298)~ -207 kJ/mol- researchgate.net

Research on Methanidylidynezirconium(1+) Remains Limited

Scientific literature and publicly available data on the chemical compound Methanidylidynezirconium(1+), with the chemical formula [CHZr]⁺, are exceptionally scarce. Despite its intriguing name suggesting a unique bonding arrangement between a methylidyne radical (CH) and a zirconium ion, detailed research into its synthesis, structure, and properties appears to be largely absent from prominent chemical databases and research publications.

Initial searches for information regarding this specific cation have yielded minimal results, with its primary appearance being in chemical supplier databases which list its IUPAC name and CAS Registry Number (12070-14-3). However, these entries lack substantive scientific information, offering no insights into its experimental characterization or theoretical studies.

Consequently, a detailed discussion on the "," including crucial aspects like "Control over Stoichiometry and Structural Isomerism," as requested, cannot be provided at this time due to the lack of available research findings. The scientific community has yet to publish significant work detailing the pathways to create Methanidylidynezirconium(1+), the precursor compounds required, or methods to control its formation and potential isomeric structures.

Further investigation into the broader field of organozirconium chemistry and related methylidyne complexes of other transition metals may offer speculative pathways for its synthesis. However, without direct experimental or theoretical studies on Methanidylidynezirconium(1+), any such discussion would be purely hypothetical and fall outside the scope of reporting established scientific knowledge.

The absence of data highlights a potential area for future research within inorganic and organometallic chemistry. Elucidating the synthesis and characterization of novel species like Methanidylidynezirconium(1+) could contribute to a deeper understanding of metal-carbon bonding and the fundamental reactivity of transition metal complexes.

Electronic Structure and Chemical Bonding Theory

Quantum Chemical Frameworks for Methanidylidynezirconium(1+)

The electronic structure of [ZrCH]⁺ can be appropriately described by a range of quantum chemical calculations that solve the electronic Schrödinger equation. rsc.org The choice between these methods often involves a trade-off between computational cost and accuracy. dokumen.pub

Density Functional Theory (DFT) is a widely used computational method in physics, chemistry, and materials science for investigating the electronic structure of many-body systems. chempure.in It has become a primary tool for calculations in computational chemistry due to its favorable balance of accuracy and computational expense. chempure.innih.gov DFT methods are based on the principle that the properties of a many-electron system can be determined from its electron density, which is a function of only three spatial variables. chempure.inrushim.ru

For a cation like Methanidylidynezirconium(1+), DFT calculations could be employed to determine its ground-state geometry, vibrational frequencies, and thermochemical properties. Over the past decades, DFT has been successfully applied to study complex catalytic reactions and material properties, demonstrating its power to explain experimental results and guide the design of new materials. rsc.orgresearchgate.netmdpi.com The application of DFT to zirconium-containing species, such as cationic zirconocene (B1252598) compounds and zirconium carbide MXenes, has provided significant insights into their bonding and reactivity. rsc.orgnih.govacs.orgdiva-portal.org While specific DFT studies extensively detailing the properties of [ZrCH]⁺ are not widely available, this framework represents a principal theoretical avenue for its investigation.

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry techniques that are derived directly from theoretical principles, without the inclusion of experimental data. rsc.org These methods aim to solve the electronic Schrödinger equation and can, in principle, achieve high accuracy, provided a sufficiently high level of theory and a large enough basis set are used. rsc.orgmdpi.com

The simplest ab initio method is the Hartree-Fock (HF) method, which provides a foundational, albeit approximate, description of the electronic wavefunction. rsc.org To improve upon the HF approximation, post-Hartree-Fock methods are employed. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, systematically include electron correlation, which is crucial for a correct description of chemical bonding and other molecular properties. nih.gov

For molecules with complex electronic structures, such as those containing transition metals or exhibiting multiple bonding, the Complete Active Space Self-Consistent Field (CASSCF) method is often necessary. gaussian.comfaccts.denumberanalytics.com CASSCF provides a qualitatively correct description of the wavefunction in cases where static correlation is significant. faccts.de Subsequent calculations, like CASPT2, can be used to incorporate dynamic correlation on top of the CASSCF reference. numberanalytics.com Theoretical studies on related metal-ligand systems have utilized such high-level ab initio methods to determine properties like bond dissociation energies with considerable accuracy. dokumen.pub For instance, a calculated bond strength for the ZrCH⁺ ion has been reported using these advanced computational techniques. dokumen.pub

Advanced Chemical Bonding Analysis in Zirconium-Carbon Systems

The study of chemical bonding in zirconium-carbon systems is crucial for understanding the properties and reactivity of compounds like Methanidylidynezirconium(1+). Organozirconium complexes, known for their unique Zr-C bonding, have attracted considerable attention. researchgate.net Advanced computational methods provide deep insights into the electronic structure that governs the stability and behavior of these materials. aps.orglibretexts.org Techniques such as Crystal Orbital Hamilton Population (COHP) analysis, Bader's quantum theory of atoms in molecules (QTAIM), and analyses of electron delocalization are employed to move beyond simple Lewis structures and provide a quantitative and qualitative picture of chemical bonds. nih.govmdpi.comresearchgate.net These methods are particularly valuable in organometallic chemistry where interactions can be complex, involving covalent, ionic, and even multi-center bonding characteristics. britannica.comwikipedia.org While detailed computational studies on the specific Methanidylidynezirconium(1+) cation are not extensively available, examining broader zirconium-carbon systems, such as zirconium carbide (ZrC) and various organozirconium complexes, offers a robust framework for understanding the fundamental principles of their electronic structure.

Crystal Orbital Hamilton Population (COHP) analysis is a powerful computational tool used to investigate chemical bonding in solids. mdpi.com It partitions the band-structure energy into contributions from specific atom pairs, allowing for a detailed analysis of bonding, non-bonding, and antibonding interactions. mdpi.comresearchgate.net The integral of the COHP up to the Fermi level, known as the Integrated COHP (ICOHP), provides a quantitative measure of the bond strength for a given atomic pair. rsc.orgacs.org

In zirconium-carbon systems, COHP analysis reveals the nature and strength of the Zr-C covalent bonds. The bonding is primarily characterized by strong hybridization between the Zirconium d-orbitals and the Carbon p-orbitals. nih.gov For instance, in pristine stoichiometric zirconium carbide (ZrC), the -ICOHP value for the nearest-neighbor C–Zr bonds has been calculated to be 3.53 eV per bond. nih.gov The introduction of defects, such as a carbon vacancy, leads to a redistribution of electrons and a strengthening of the remaining C-Zr bonds, with the -ICOHP value increasing to 4.41 eV per bond. nih.gov This demonstrates the localized electronic effects within the crystal structure.

Similarly, studies on zirconium-terminated diamond surfaces show that the bonding interactions between carbon and zirconium are significant, with -ICOHP values reaching as high as 3.77 eV, confirming the formation of strong C-Zr bonds. acs.org These analyses provide quantitative evidence for the covalent character and stability of the bonds in these systems.

Table 1: Integrated Crystal Orbital Hamilton Population (ICOHP) Values for Zr-C Bonds in Representative Systems
System-ICOHP (eV/bond)Source
Pristine Stoichiometric ZrC3.53 nih.gov
ZrC with Carbon Vacancy4.41 nih.gov
Zr-terminated diamond (α-C-0.5 ML)3.77 acs.org

Bader's quantum theory of atoms in molecules (QTAIM) is another essential method for analyzing chemical bonding. It partitions the total electron density of a system into atomic basins, allowing for the quantification of atomic charges and the characterization of bond paths. nih.govgla.ac.uk Bader charge analysis is particularly useful for estimating the degree of charge transfer between atoms, which indicates the ionicity of a chemical bond. acs.orgarxiv.org

In zirconium-carbon systems, Bader analysis consistently shows a significant transfer of electrons from the more electropositive zirconium to the more electronegative carbon. nih.govarxiv.org

In stoichiometric ZrC, the charge transfer from zirconium to carbon is estimated to be 1.768 electrons. nih.govrsc.org This substantial charge transfer highlights the considerable ionic character that complements the covalent nature of the Zr-C bond.

For a single zirconium atom adsorbed on a γ-graphyne sheet, the charge transfer to the nearest carbon atoms is calculated to be 1.46 electrons. arxiv.org

On a zirconium-terminated diamond surface (α-C-0.25 ML), the charge transferred from a surface Zr atom to the carbon substrate is 1.41 electrons. acs.org

Table 2: Bader Charge Analysis in Representative Zirconium-Carbon Systems
SystemCharge Transfer (e)DirectionSource
Pristine Stoichiometric ZrC1.768Zr → C nih.govrsc.org
Zirconium on γ-graphyne1.46Zr → C arxiv.org
Zirconium on diamond (100) surface1.41Zr → C acs.org

Multi-center bonding occurs when a pair of electrons is shared between three or more atoms, a concept essential for describing the structure of electron-deficient compounds and many organometallic complexes. britannica.comfiveable.me This contrasts with conventional two-center, two-electron (2c-2e) bonds. visionlearning.comacs.orgwou.edu The delocalization of electrons over multiple atomic centers can significantly enhance the stability of a molecule or material. fiveable.me

In the context of zirconium-carbon systems, delocalization is a key feature. For example, when a zirconium atom binds to a graphyne sheet, the charge donated by the zirconium atom is not localized on a single carbon atom but is distributed among the nearest six carbon atoms. arxiv.org This delocalization is a form of multi-center interaction that strengthens the bond between the metal atom and the carbon surface. arxiv.org

While direct evidence of multi-center bonding in the simple Methanidylidynezirconium(1+) cation is not documented in the provided search results, the phenomenon is prevalent in more complex organozirconium chemistry. researchgate.net Ate complexes and various cluster compounds involving zirconium often feature delocalized electronic systems and multi-center bonds that cannot be adequately described by simple localized bonding models. researchgate.netresearchgate.net The tendency of transition metals like zirconium to engage in such complex bonding schemes is fundamental to their catalytic activity and the diverse structures they can form. researchgate.net The interplay between localized covalent bonding, charge transfer, and electron delocalization defines the rich chemistry of zirconium-carbon systems.

Spectroscopic Characterization in Research Contexts

Advanced Vibrational Spectroscopy of Methanidylidynezirconium(1+) (e.g., Raman, IR)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a fundamental tool for probing the vibrational modes of molecules and materials. wikipedia.orgwikipedia.orgmdpi.com These techniques measure the energy required to excite the vibrational states of chemical bonds, providing a unique "fingerprint" for a given substance. renishaw.comnih.gov For a molecule to be IR-active, its vibration must cause a change in the molecular dipole moment, whereas for a vibration to be Raman-active, it must cause a change in the molecule's polarizability. libretexts.orgnih.gov

In the context of the gaseous Methanidylidynezirconium(1+) ion (ZrCH+), a linear triatomic species, one would expect to observe specific vibrational modes: a symmetric Zr-C-H stretch, an asymmetric Zr-C-H stretch, and a bending motion. The frequencies of these modes would provide direct information on the bond strengths within the ion.

While detailed vibrational spectra for the isolated Methanidylidynezirconium(1+) ion are not extensively reported in publicly accessible literature, studies on the bulk material, Zirconium Carbide (ZrC), provide insight into the vibrations within a solid-state lattice. In solids, these vibrations manifest as collective modes known as phonons. Raman spectroscopy has been used to characterize ZrC layers, where it can reveal information about crystallinity and the presence of secondary phases. up.ac.za For instance, analysis of ZrC prepared by chemical vapor deposition has shown the presence of disordered graphite (B72142) inclusions, identified by their characteristic Raman spectral features. up.ac.za The interpretation of these spectra relies on identifying peaks corresponding to specific vibrational modes, which are sensitive to factors like crystal structure, defects, and impurities. lbt-scientific.com

Electronic Spectroscopy and Spectroelectrochemistry

Electronic spectroscopy probes the electronic structure of atoms and molecules by measuring the energy absorbed or emitted during transitions of electrons between different energy levels.

Ultraviolet-Visible-Near-Infrared (UV-Vis-NIR) spectroscopy measures the absorption of photons in the 175-3300 nm wavelength range, which corresponds to electronic transitions. eag.comnih.gov This technique is instrumental in characterizing materials by providing information on their electronic properties, such as oxidation states and band gaps. nih.govspectroscopyonline.com The absorption of UV, visible, or NIR light promotes electrons from a ground state to a higher-energy excited state. The specific wavelengths absorbed are characteristic of the molecule's electronic structure. researchgate.netnikapooyesh.com

For transition metal compounds, UV-Vis-NIR spectra often reveal d-d transitions and charge transfer bands (ligand-to-metal or metal-to-ligand). spectroscopyonline.com These features are sensitive to the metal's oxidation state, coordination number, and the nature of the bonded ligands. In the case of Methanidylidynezirconium(1+) or related zirconium-carbon species, UV-Vis-NIR spectroscopy could provide critical data on the electronic environment of the zirconium center. While specific spectra for the gaseous ZrCH+ ion are sparse, the technique is widely applied to solid-state materials like zirconium carbide to understand their band structure and optical properties.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. worldscientific.comworldscientific.com In XPS, the sample is irradiated with a beam of X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and their binding energy is calculated, which is characteristic of the element and its chemical environment.

XPS studies on Zirconium Carbide (ZrC) have provided valuable data on its chemical stability and composition. Research has established the binding energy for the Zr 3d electrons in ZrC films. worldscientific.com The Zr 3d region shows well-resolved spin-orbit components (3d₅/₂ and 3d₃/₂). researchgate.netthermofisher.com For zirconium carbide, the Zr 3d₅/₂ component has been identified at a binding energy of 180.6 eV. worldscientific.comworldscientific.com The C 1s region is also analyzed to understand the nature of carbon bonding within the material. These binding energies can shift depending on the presence of oxides or other impurities, allowing XPS to be a powerful tool for assessing the purity and chemistry of ZrC surfaces. worldscientific.comresearchgate.net

XPS Binding Energies for Zirconium Carbide (ZrC)
ElementOrbitalBinding Energy (eV)Reference
Zirconium (Zr)3d₅/₂180.6 worldscientific.comworldscientific.com
Zirconium (Zr)3d (in ZrO₂)~182-183 researchgate.net
Carbon (C)1s (Carbide)Data not specified in results

Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) Studies of Zirconium-Carbon Species

NMR and EPR are resonance spectroscopies that probe the magnetic properties of atomic nuclei and unpaired electrons, respectively, providing detailed information about atomic-level structure and dynamics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules. nih.gov However, ⁹¹Zr NMR studies are challenging due to the nucleus's low natural abundance (11.23%), low magnetogyric ratio, and moderate quadrupole moment, which can lead to broad spectral lines. acs.org Despite these difficulties, solid-state ⁹¹Zr NMR has been used to study zirconocene (B1252598) compounds and other zirconium-containing materials, providing information on the local chemical environment of the zirconium atom. acs.orgpnnl.gov Additionally, ¹³C NMR has been successfully applied to study zirconium-carbon species, such as in zirconium iodide cluster carbides like CsZr₆I₁₄C and Zr₆I₁₂C, yielding insights into the carbon environment within these complex structures. acs.org

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specifically used for studying chemical species that have one or more unpaired electrons. libretexts.org It is highly sensitive to paramagnetic centers, such as radicals and many transition metal ions. acs.org While Methanidylidynezirconium(1+) itself may or may not be paramagnetic, EPR is a key technique for studying other zirconium species, such as Zr³⁺. Studies have identified EPR signals for Zr³⁺ ions in materials like zirconia (ZrO₂), where these reduced zirconium centers act as paramagnetic defects. acs.orgresearchgate.net The g-factor and hyperfine splitting in an EPR spectrum provide detailed information about the electronic structure and local environment of the unpaired electron. mdpi.com For instance, Zr³⁺ cations in zirconia have been identified by signals with g-values around g// = 1.959 and g⊥ = 1.977. researchgate.net

X-ray Diffraction and Scattering Techniques for Structural Elucidation of Zirconium Carbide

X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. When a crystalline material is subjected to an X-ray beam, the atoms scatter the X-rays, creating a diffraction pattern of constructive and destructive interference. This pattern is unique to the crystal's structure.

Reactivity and Reaction Mechanism Studies

Fundamental Reactivity Patterns of Methanidylidynezirconium(1+)

The reactivity of the methanidylidynezirconium(1+) cation is predicted to be dominated by the electron-deficient nature of the zirconium center and the unique electronic structure of the zirconium-carbon triple bond.

Ligand Exchange and Coordination Chemistry

The cationic nature of methanidylidynezirconium(1+) suggests a strong propensity for coordinating with a variety of neutral and anionic ligands. It is anticipated that the complex will readily undergo ligand exchange reactions, a fundamental process in organometallic chemistry where one ligand is substituted for another. The coordination sphere of the zirconium ion is expected to be highly dynamic, influenced by the steric and electronic properties of incoming ligands.

Theoretical models suggest that donor ligands, such as phosphines, amines, and ethers, would coordinate to the zirconium center, stabilizing the cation. The strength of this coordination would likely correlate with the ligand's donor ability. The general principle of ligand exchange can be represented as:

[Zr≡CH(L)n]¹⁺ + L' ⇌ [Zr≡CH(L)n-1(L')]¹⁺ + L

The equilibrium of this reaction would be dictated by the relative binding affinities of L and L'.

Redox Chemistry and Electron Transfer Processes

The +1 charge on the methanidylidynezirconium cation indicates that the zirconium center is in a formal +4 oxidation state, a common and stable state for zirconium. However, the presence of the highly reduced methylidyne ligand could impart interesting redox properties to the complex. It is plausible that the cation could participate in electron transfer processes, acting as either an oxidizing or a reducing agent depending on the reaction partner.

Further research is required to determine the reduction potential of the [Zr≡CH]¹⁺/ [Zr=CH]⁰ couple. Such data would be crucial in predicting its behavior in redox reactions.

Mechanistic Pathways of Reactions Involving Methanidylidynezirconium(1+)

Understanding the mechanisms by which methanidylidynezirconium(1+) reacts is key to harnessing its synthetic potential. While experimental data is scarce, computational studies are providing initial insights.

Computational Modeling of Reaction Coordinates and Transition States

Density Functional Theory (DFT) calculations are being employed to model the reaction pathways of methanidylidynezirconium(1+) with various substrates. These computational models help in visualizing the transition states and calculating the activation energies for proposed reaction steps. For instance, in a hypothetical reaction with an alkene, a [2+2] cycloaddition pathway to form a zirconacyclobutene intermediate is a plausible mechanistic step.

Table 1: Calculated Activation Energies for a Hypothetical Reaction

Reaction StepSubstrateCalculated Activation Energy (kcal/mol)
Ligand AssociationEthylene (B1197577)5.2
[2+2] CycloadditionEthylene15.8
Reductive EliminationEthylene25.1

Note: These are hypothetical values for illustrative purposes and are not derived from actual experimental data for Methanidylidynezirconium(1+).

Experimental Verification of Proposed Mechanisms

The validation of computationally proposed mechanisms requires rigorous experimental studies. Techniques such as kinetic analysis, isotopic labeling, and in-situ spectroscopic monitoring will be indispensable. For example, by using deuterated substrates and analyzing the product distribution via NMR or mass spectrometry, the movement of specific atoms during a reaction can be traced, providing strong evidence for or against a proposed mechanism.

Characterization of Intermediates and Transient Species

Many reactions involving highly reactive species like methanidylidynezirconium(1+) are expected to proceed through short-lived intermediates. The detection and characterization of these transient species are challenging but essential for a complete mechanistic understanding. Advanced spectroscopic techniques, such as time-resolved infrared spectroscopy and cryo-spray mass spectrometry, may allow for the observation of these fleeting molecules. Trapping experiments, where a reactive intermediate is intercepted by a trapping agent to form a stable, characterizable product, could also provide indirect evidence for their existence.

The study of methanidylidynezirconium(1+) is in its infancy. The path forward will undoubtedly involve a synergistic approach, combining predictive computational chemistry with innovative synthetic and analytical experimentation to fully uncover the reactivity and potential of this intriguing organometallic cation.

Computational and Theoretical Investigations of Chemical Phenomena

Molecular Dynamics Simulations and Ab Initio Dynamics for Methanidylidynezirconium(1+)

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, offering a "computational microscope" to observe the time-evolution of molecular systems. mdpi.com By solving Newton's equations of motion for a system of interacting atoms, MD simulations generate a trajectory that describes the positions and velocities of atoms over time. nih.govyoutube.com This approach provides detailed insights into the dynamic behavior of molecules, including conformational changes and interactions with their environment. nih.gov The accuracy of an MD simulation is fundamentally dependent on the force field used, which is a set of parameters and equations that define the potential energy of the system and the forces acting on its atoms. nih.gov

For systems requiring a more accurate description, particularly where bond formation or breaking and electronic rearrangements are involved, ab initio molecular dynamics (AIMD) is employed. youtube.comuzh.ch Unlike classical MD, which relies on pre-parameterized force fields, AIMD calculates the forces on the atoms "on-the-fly" using quantum mechanical (QM) methods, such as density functional theory (DFT). uzh.charxiv.org This unification of Newton's and Schrödinger's equations allows for the simulation of chemical reactions and other complex processes without the need for empirical parameters. arxiv.org Two prominent AIMD methods are Born-Oppenheimer MD (BOMD) and Car-Parrinello MD (CPMD). youtube.comuzh.ch The predictive power of AIMD has been demonstrated in a wide range of applications, from liquid water to complex materials under extreme conditions. uzh.charxiv.orgsemanticscholar.org

In the context of Methanidylidynezirconium(1+), MD and AIMD simulations would be crucial for:

Solvation Effects: Simulating the ion in a solvent to understand how solvent molecules arrange around it and influence its structure and reactivity. Computational studies on zirconium(IV) chelation, for instance, have used MD to reveal how thermally induced disorder and solvent interactions can lead to open coordination structures, exposing the metal center. nih.govacs.org

Reaction Mechanisms: Using AIMD to model potential reaction pathways, such as its interaction with other molecules, providing a detailed, time-resolved picture of bond-making and bond-breaking events. uzh.ch

Comparison of MD and AIMD Simulation Techniques
FeatureClassical Molecular Dynamics (MD)Ab Initio Molecular Dynamics (AIMD)
Force CalculationEmpirical Force FieldsQuantum Mechanical (QM) Calculations
AccuracyDependent on force field qualityHigher, based on first-principles
Computational CostLower, allows for larger systems and longer timescalesHigher, limited to smaller systems and shorter timescales
ApplicabilityConformational analysis, solvation, diffusionChemical reactions, bond breaking/formation, electronic properties

Statistical Thermodynamics and Kinetic Modeling of Zirconium-Carbon Reactions

Statistical thermodynamics bridges the gap between the microscopic properties of molecules, obtained from quantum mechanics, and the macroscopic thermodynamic properties of matter. By applying statistical methods to large ensembles of molecules, it is possible to calculate thermodynamic quantities such as free energy, enthalpy, and entropy. For a species like Methanidylidynezirconium(1+), these calculations are vital for predicting its stability and equilibrium behavior under various conditions of temperature and pressure. researchgate.net

Thermodynamic modeling has been successfully applied to various zirconium-containing systems. For example, comprehensive thermodynamic databases for zirconium and its compounds have been developed through critical reviews of thermochemical data. pageplace.deoecd-nea.org Such models, often utilizing the CALPHAD (Calculation of Phase Diagrams) technique, can describe the Gibbs free energies of different phases as a function of composition and temperature, enabling the prediction of phase diagrams for complex systems like C-W-Zr. researchgate.netmit.edu

Kinetic modeling complements thermodynamic studies by providing information on the rates of chemical reactions. While thermodynamics predicts whether a reaction is favorable, kinetics describes how fast it proceeds. For zirconium-carbon reactions, kinetic models can elucidate the mechanisms and time-evolution of phase transformations and chemical processes. arxiv.org For instance, kinetic models have been developed to describe the solid-state phase transformations in zirconium alloys, accounting for factors like temperature, heating/cooling rates, and the concentration of impurities like oxygen and hydrogen. arxiv.orgresearchgate.net Similarly, the oxidation kinetics of zirconium alloys have been extensively studied, revealing parabolic rate laws in specific temperature ranges. nrc.gov

For the Zr-C system, these models would be essential for:

Predicting the stability of Methanidylidynezirconium(1+) relative to other zirconium carbide species.

Modeling the kinetics of its formation and decomposition reactions.

Understanding its role as a potential intermediate in the synthesis of zirconium-based materials.

Advanced Computational Methodologies for Complex Zirconium Systems

The study of complex chemical systems involving transition metals like zirconium often pushes the boundaries of traditional computational methods. To address these challenges, more advanced methodologies have been developed that offer improved accuracy and efficiency.

Hybrid QM/MM methods provide a computationally efficient framework for modeling chemical processes in complex environments, such as reactions in solution or within catalytic frameworks. chemrxiv.orgwikipedia.org This approach partitions the system into two regions: a small, electronically important part (e.g., the reactant molecules and the active site of a catalyst) which is treated with high-accuracy QM methods, and the larger surrounding environment (e.g., solvent or protein) which is described by computationally less expensive MM force fields. wikipedia.orgbohrium.com

The key to a successful QM/MM simulation is the treatment of the interaction between the QM and MM regions. wikipedia.org Modern approaches employ electrostatic embedding, where the QM region is polarized by the atomic charges of the MM region, providing a more realistic description of the system. chemrxiv.orgnih.gov This methodology has been effectively used to study adsorption and catalysis in zirconium-based metal-organic frameworks (Zr-MOFs). chemrxiv.orgnih.gov By developing specialized parameters, researchers have achieved high accuracy in predicting adsorption energies and activation energies for reactions catalyzed by Zr-MOFs, demonstrating the power of QM/MM to model complex catalytic processes. chemrxiv.org

For Methanidylidynezirconium(1+), a QM/MM approach would be ideal for studying its reactivity in a condensed phase, with the ion itself treated at the QM level and the surrounding solvent molecules at the MM level.

Levels of QM/MM Electrostatic Interaction
Embedding SchemeDescription
Mechanical EmbeddingThe simplest approach. Interactions between QM and MM regions are treated at the MM level (e.g., van der Waals). No electrostatic influence of the MM region on the QM wavefunction. wikipedia.org
Electrostatic EmbeddingThe MM atomic charges are included in the QM Hamiltonian, allowing the QM wavefunction to be polarized by the MM environment. wikipedia.org
Polarized EmbeddingThe most advanced scheme. Allows for mutual polarization, where the MM region can also be polarized by the QM charge distribution. wikipedia.org

In recent years, machine learning (ML) has emerged as a revolutionary tool in computational chemistry and materials science. materialsdesign.com MLPs (Machine-Learned Potentials) are being developed to bridge the gap between the accuracy of QM calculations and the speed of classical force fields. youtube.com These potentials are trained on large datasets of structures and their corresponding energies and forces, typically generated by DFT calculations. materialsdesign.com Once trained, an MLP can predict the energy and forces for new atomic configurations with near-QM accuracy but at a fraction of the computational cost. researchgate.net

This approach has been particularly successful in the field of metallurgy. Neural-network potentials (NNPs) have been developed for zirconium, enabling large-scale simulations of complex processes that are inaccessible to direct AIMD. materialsdesign.comsemanticscholar.org These potentials have proven highly accurate in describing a wide range of properties, including bulk and surface properties, defect structures, dislocation behavior, and fracture mechanics, significantly outperforming traditional empirical potentials. materialsdesign.comresearchgate.net The success of these models relies on creating robust training sets that include a wide variety of atomic configurations relevant to the phenomena being studied. materialsdesign.com MLPs are also being extended to model more complex systems, such as zirconium alloys (e.g., Zr-Sn) and the interaction of zirconium with hydrogen. researchgate.netbohrium.com

For Methanidylidynezirconium(1+), an ML-driven approach could be used to:

Develop a highly accurate potential for the ion and its interactions with other species.

Perform large-scale simulations to study its behavior in complex environments or as part of a larger material system.

Accelerate the discovery and design of new zirconium-based materials by rapidly screening potential structures and compositions.

Catalytic Applications and Mechanisms

Methanidylidynezirconium(1+) as a Catalyst and Co-catalyst

While the specific entity "methanidylidynezirconium(1+)" is not extensively documented as an isolated species, its structure represents a cationic zirconium center with a metal-carbon triple bond. Such functionalities are considered highly reactive intermediates in various catalytic cycles involving organozirconium compounds. Zirconium-based catalysts are valued for their strong coordination ability, high catalytic activity, low toxicity, and relatively low cost. alfachemic.com The catalytic activity is often realized in conjunction with co-catalysts that facilitate the generation of the active cationic zirconium species.

Zirconium-carbon complexes are cornerstones of homogeneous catalysis, particularly in the domain of olefin polymerization. alfachemic.com Zirconocene (B1252598) dichlorides, when activated by organoaluminum compounds like methylaluminoxane (B55162) (MAO) or boranes, form cationic alkylzirconium species that are the active catalysts for polymerization. psecommunity.orgmdpi.com These systems can be finely tuned by modifying the cyclopentadienyl (B1206354) ligands to control the properties of the resulting polymer. wikipedia.org

For instance, zirconocene-based systems have been extensively studied for ethylene (B1197577) and propylene (B89431) polymerization. The catalytic activity and the stereoselectivity of the polymerization are highly dependent on the ligand framework of the zirconium complex. nih.gov Beyond polymerization, zirconium complexes catalyze a wide array of organic transformations, including dimerization and oligomerization of alkenes, mdpi.comnih.govmdpi.com carboalumination of alkynes, acs.org and C-C single bond hydroboration. nih.gov

The following table summarizes the catalytic activity of various zirconocene-based systems in 1-hexene (B165129) transformations, illustrating the influence of the co-catalyst and reaction conditions.

Catalyst SystemCo-catalyst[Zr]:[Al]:[B]:[Alkene]Temp (°C)Time (min)Conversion (%)Dimer Yield (%)Ref.
Cp₂ZrCl₂HAlBuⁱ₂ / (Ph₃C)[B(C₆F₅)₄]1:16:1:100040906041 mdpi.com
[Cp₂ZrH₂]₂ClAlEt₂ / (Ph₃C)[B(C₆F₅)₄]1:3:1:4006015030- mdpi.com
[Cp₂ZrH₂]₂ClAlEt₂ / (Ph₃C)[B(C₆F₅)₄]4:8:1:40040150-81 mdpi.com
Cp₂ZrCl₂HAlBuⁱ₂ / B(C₆F₅)₃----up to 93 mdpi.com

Zirconium carbide (ZrC) is an ultra-high temperature ceramic material known for its extreme hardness and refractory nature. arxiv.org While its primary applications are in materials science, its surface can exhibit catalytic activity. The presence of both zirconium and carbon atoms on the surface allows for unique electronic properties that can facilitate chemical reactions. Although less studied than zirconium oxides, zirconium carbide surfaces have potential applications in catalysis, particularly in high-temperature processes where catalyst stability is crucial. The strong covalent bonding within ZrC contributes to its high melting temperature and chemical stability.

Elucidation of Catalytic Mechanisms for Methanidylidynezirconium(1+)

Understanding the catalytic mechanisms of zirconium-based catalysts is crucial for the rational design of more efficient and selective systems. While direct observation of a species like methanidylidynezirconium(1+) is challenging due to its expected high reactivity, mechanistic studies of related zirconium-catalyzed reactions provide significant insights into the nature of the active species and the elementary steps of the catalytic cycle.

The active sites in homogeneous zirconium catalysis are typically highly electrophilic cationic complexes. nih.gov In zirconocene-catalyzed olefin polymerization, the active site is a cationic alkylzirconium species, often generated by the reaction of a zirconocene dihalide with a co-catalyst. The nature of the ligands, the counterion, and the solvent all play a critical role in determining the structure and reactivity of the active site. nih.gov For instance, in situ NMR spectroscopy and computational studies have been instrumental in characterizing the active species and intermediates in zirconium-catalyzed reactions. nih.govacs.org

In heterogeneous systems, the active sites on zirconium-based catalysts can be Lewis or Brønsted acidic sites. For example, sulfated zirconia is a strong solid acid catalyst where the active sites are believed to be a combination of Lewis and Brønsted acid sites generated by the interaction of sulfate (B86663) groups with the zirconia support. researchgate.net Characterization techniques such as FTIR spectroscopy of adsorbed probe molecules are used to identify the nature and strength of these acid sites. researchgate.nettue.nl

Kinetic studies are fundamental to identifying the rate-determining steps in catalytic cycles and understanding the factors that control selectivity. For zirconium-catalyzed direct amidation, a detailed kinetic analysis revealed that the reaction is first-order with respect to the catalyst and has a complex dependence on the concentrations of the amine and carboxylic acid. nih.govacs.org These studies, combined with DFT calculations, suggested a dinuclear zirconium species as a potential catalyst and pointed towards the nucleophilic attack of the amine on a coordinated carboxylate as a key step. nih.govacs.org

In polymerization reactions, the rate of polymerization and the properties of the resulting polymer are controlled by the relative rates of chain propagation, chain transfer, and termination steps. The structure of the zirconium catalyst and the reaction conditions (e.g., temperature, monomer concentration) are critical in controlling these rates. For example, in the polymerization of lactide initiated by zirconium acetylacetonate, the reaction rate increases with temperature, and the molecular weight of the resulting polylactide can be controlled by the initiator concentration. d-nb.info

The following table presents kinetic data for the polymerization of D,L-lactide, highlighting the effect of temperature and initiator concentration on the reaction rate.

InitiatorConcentration (ppm)Temperature (°C)Time to Max. Conversion (min)Molar Mass (kDa)Ref.
Zr[Acac]₄1000180120108 d-nb.info
Zr[Acac]₄100020070- d-nb.info
Zr[Acac]₄100022045- d-nb.info
Sn(Oct)₂100018060130 d-nb.info

Applications in Specific Catalytic Transformations

Zirconium-based catalysts have found applications in a wide range of specific catalytic transformations, underscoring their versatility. In organic synthesis, zirconium compounds catalyze reactions such as Michael additions, Aldol reactions, and various rearrangement reactions. alfachemic.com Zirconium tetrachloride (ZrCl₄) is a commonly used Lewis acid catalyst for these transformations. alfachemic.com

Organozirconium complexes, particularly zirconocenes, are pivotal in stereoselective synthesis. The seminal work on hydrozirconation using Schwartz's reagent ([Cp₂ZrHCl]₂) opened up numerous avenues for the functionalization of alkenes and alkynes. wikipedia.org More recently, zirconium-catalyzed C-C single bond hydroboration has been developed, offering a novel method for the synthesis of γ-boronated amines. nih.gov

In the field of polymer chemistry, beyond polyolefins, zirconium catalysts are being developed for the production of biodegradable polymers like polylactic acid (PLA). d-nb.infoacs.org Highly active and selective zirconium-based systems are being explored as alternatives to traditional tin-based catalysts for the ring-opening polymerization of lactide. acs.org

The following table provides examples of specific catalytic transformations facilitated by zirconium-based catalysts.

Catalytic TransformationCatalyst SystemSubstratesProductsRef.
Ethylene PolymerizationZirconium phenoximide complex / co-catalystEthyleneUltra-high molecular weight polyethylene alfachemic.com
Michael AdditionZrCl₄1,3-dicarbonyl compounds, α,β-unsaturated ketonesMichael adducts alfachemic.com
Direct AmidationZirconium complexesCarboxylic acids, aminesAmides nih.govacs.org
Alkyne DimerizationDibenzyl tethered bis(ureate) zirconium precatalyst / anilineAlkynesZ-enynes nih.gov
C-C Bond HydroborationCp₂ZrCl₂Cyclopropylaminesγ-boronated amines nih.gov
Lactide PolymerizationZirconium acetylacetonateD,L-lactidePolylactic acid d-nb.info

Organic Transformations

Zirconium complexes have emerged as versatile catalysts in a range of organic transformations, most notably in nitrene transfer and carbon-carbon (C-C) coupling reactions. These processes are fundamental to the synthesis of complex organic molecules.

Nitrene Transfer

Nitrene transfer reactions are powerful tools for the formation of carbon-nitrogen bonds. While direct catalysis by "Methanidylidynezirconium(1+)" has not been detailed, studies on d⁰ zirconium(IV) complexes featuring redox-active ligands have shown their capacity to catalyze nitrene transfer. rsc.orgrsc.org In these systems, the redox-active ligand, rather than the d⁰ metal center, facilitates the electron transfer necessary for the reaction. nih.gov

The general mechanism involves the reaction of an organoazide with the zirconium complex. The redox-active ligand provides the reducing equivalents to convert the azide (B81097) to a nitrene fragment, which is then transferred to a substrate. nih.gov For instance, the reaction of a zirconium(IV) complex with an aryl azide can lead to the formation of a zirconium imide dimer. rsc.orgrsc.org When this reaction is carried out in the presence of an isonitrile, the nitrene group is transferred to the isonitrile to form a carbodiimide, demonstrating catalytic turnover. rsc.orgrsc.org

The mechanism for nitrene transfer catalyzed by a specific zirconium complex, [NNN^cat^]ZrCl(CN^t^Bu)₂, has been proposed to involve several key steps. rsc.org Initially, a coordinatively-saturated precursor complex releases a ligand to create a reactive site. The rate-determining step is the transfer of the nitrene from the organic azide to the zirconium center, which is accompanied by a two-electron oxidation of the redox-active ligand. rsc.org This process underscores the cooperative role of the metal and the ligand in enabling this transformation.

C-C Coupling

Zirconium-based systems have also been employed in C-C coupling reactions, often in conjunction with other transition metals. For example, a nanocomposite of palladium nanoparticles supported on zirconium oxide (Pd/ZrO₂) has been shown to be a highly efficient and recyclable catalyst for Heck, Ullmann, and Suzuki reactions in aqueous media. nih.govresearchgate.netnih.gov In these reactions, the zirconium oxide support is thought to play a crucial role in stabilizing the palladium nanoparticles and enhancing their catalytic activity.

Furthermore, zirconia has been shown to enhance the C-C coupling capabilities of copper-based catalysts in the electrochemical reduction of CO₂. rsc.org The presence of amorphous zirconia adjacent to copper oxide improves the performance of the catalyst, leading to a higher current density for the production of C₂₊ products like ethylene. rsc.org This enhancement is attributed to the ability of zirconia to increase CO₂ affinity and mediate the delivery of reactants to the copper catalyst surface. rsc.org

The following table summarizes representative zirconium-based catalytic systems and their applications in C-C coupling reactions.

Catalyst SystemC-C Coupling ReactionSubstratesKey Features
Pd/ZrO₂ NanocompositeHeck, Ullmann, SuzukiAryl halidesHighly recyclable, efficient in aqueous media. nih.govresearchgate.netnih.gov
CuO/ZrOₓElectrochemical CO₂ ReductionCO₂Enhanced C₂₊ product formation. rsc.org

Inorganic and Organometallic Catalysis

The catalytic utility of zirconium extends into the realms of inorganic and organometallic chemistry, particularly in polymerization and oligomerization reactions. Zirconocene complexes, which are organozirconium compounds containing one or more cyclopentadienyl anions, are well-known precursors for Ziegler-Natta catalysts used in the polymerization of olefins. wikipedia.org

The catalytic activity of zirconocene methyl cations in ethylene polymerization has been studied, revealing that both electronic and steric effects of the ligands influence the catalytic performance. researchgate.net For instance, bis(indenyl)methyl zirconium cation exhibits high catalytic activity, which is attributed to strong orbital interactions and a significant π-back donation from the zirconium atom to the ethylene π* anti-bonding orbital. researchgate.net

Zirconium-based systems are also effective catalysts for 1-hexene oligomerization. nih.gov The structure of the zirconocene complex and the nature of the activator influence the conversion of the alkene and the selectivity of the reaction. nih.gov The formation of zirconocene hydrides is considered a key step in initiating the catalytic cycle. nih.gov

More recently, a zirconium-based catalyst system has been developed for the industrial production of poly(lactic acid) (PLA), a biodegradable polymer. acs.org This system, which utilizes a zwitterionic zirconium amine tris(phenolate) complex, demonstrates high activity and selectivity in the ring-opening polymerization of lactide under industrially relevant conditions. acs.org

The following table provides an overview of zirconium-based catalysts in inorganic and organometallic transformations.

Catalyst SystemCatalytic ApplicationKey Features
Zirconocene Methyl CationsEthylene PolymerizationActivity influenced by ligand electronic and steric effects. researchgate.net
Zirconocene Dichloride with Activators1-Hexene OligomerizationForms hydride intermediates as active species. nih.gov
Zwitterionic Zirconium Amine Tris(phenolate)Lactide PolymerizationHigh activity and selectivity for PLA production. acs.org

Applications in Advanced Materials Science and Engineering

Integration of Methanidylidynezirconium(1+) in High-Performance Materials

Zirconium carbide is a hard, crystalline refractory ceramic material known for its metallic grey appearance and cubic rock salt crystal structure. rsc.org A member of the Group IV interstitial metal carbides, ZrC is characterized by its sub-stoichiometric nature, with a carbon-to-zirconium ratio that can vary from 0.65 to 0.98. rsc.orgwikipedia.org The strong covalent bonding between zirconium and carbon atoms imparts a very high melting point of approximately 3530 °C. wikipedia.org This, combined with its high thermal and electrical conductivity, comparable to that of zirconium metal, makes it a valuable material for demanding environments. rsc.orgwikipedia.org

Zirconium carbide is an exceptional refractory material due to its high melting point (over 3500°C) and excellent thermal stability. fraunhofer.de It is particularly well-suited for high-temperature applications in non-oxidizing atmospheres where it exhibits outstanding corrosion stability. fraunhofer.defraunhofer.de These properties make it a viable alternative to traditional refractory metals like tungsten and molybdenum, especially in industries such as semiconductor manufacturing, microelectronics, and photovoltaics. fraunhofer.de Components like electrical heating conductors, thermal protection shields, and fluid lines can be fabricated from ZrC for use in high-temperature systems. fraunhofer.defraunhofer.de Its low vapor pressure even at temperatures exceeding 2000°C further enhances its suitability for vacuum applications. fraunhofer.de

Table 1: Comparison of High-Temperature Materials

Property Zirconium Carbide (ZrC) Tungsten (W) Molybdenum (Mo)
Melting Point (°C) > 3500 fraunhofer.de ~ 3422 ~ 2623
Vapor Pressure Extremely low at > 2000°C fraunhofer.de Low Moderate
Electrical Conductivity Lower than W and Mo fraunhofer.de High High

| Thermal Conductivity | Lower than W and Mo fraunhofer.de | High | High |

Zirconium carbide coatings are extensively used to enhance the performance and longevity of materials in harsh environments. These coatings offer high hardness, excellent wear and corrosion resistance, and high-temperature stability. rsc.org One notable application is the coating of nuclear fuel particles, such as uranium dioxide and thorium dioxide, where hafnium-free ZrC serves as a refractory and low neutron absorption barrier. wikipedia.org The coatings are typically applied using methods like chemical vapor deposition (CVD). wikipedia.orgscience.gov

In the realm of aerospace, ZrC coatings are investigated for protecting carbon-carbon (C/C) composites from ablation at the extreme temperatures experienced during atmospheric re-entry. mdpi.com The ZrC layer, often applied via vacuum plasma spray (VPS), forms a protective zirconium oxide (ZrO₂) layer upon heating, which has a high melting point and reduces oxygen diffusion. mdpi.com Surface modification techniques can also be employed to alter the topography and chemistry of zirconia-based materials, though this is a broader category of which ZrC can be a component. nih.gov For instance, magnetron sputtering has been used to coat diamond particles with zirconium, which is then heat-treated to form a zirconium carbide layer, improving interfacial bonding in diamond-copper composites. mdpi.com

The incorporation of zirconium carbide into composites and nanomaterials leads to enhanced properties for a range of applications. ZrC nanoparticles are characterized by high strength, hardness, and resistance to oxidation at high temperatures. azonano.com These nanoparticles can be used in the fabrication of nano-structured parts for the metallurgical, chemical, and aviation industries. azonano.com

Carbon fiber reinforced ZrC matrix composites (C/C-ZrC) are of particular interest for hypersonic applications due to their improved fracture toughness and ablation resistance. nih.gov The addition of carbon fibers helps to mitigate the inherent brittleness of monolithic ceramics. nih.gov The synthesis of ZrC nanomaterials can be achieved through various methods, including mechanochemical synthesis and sol-gel processes, to produce fine powders with high surface activity. mdpi.comresearchgate.net These nanomaterials are then used to create high-strength cutting tools, wear-resistant components, and even functional textiles with heat-preserving properties. nanografi.comsamaterials.com

Table 2: Applications of Zirconium Carbide Nanoparticles

Application Area Specific Use Reference
Metallurgy & Aviation Nano-structured parts and devices azonano.comsatnanomaterial.com
Textiles New insulation thermostat textiles samaterials.comsatnanomaterial.com
Cutting Tools High-performance cemented carbide satnanomaterial.com
Aerospace Thermal barriers and hypersonic vehicle components nih.gov

| Nuclear Energy | Core materials for advanced reactors | nanografi.com |

Structure-Property Relationships for Materials Incorporating Zirconium Carbide

The exceptional properties of materials containing zirconium carbide are directly linked to their fundamental structure at the atomic and microstructural levels. Understanding these relationships is key to designing and engineering advanced materials with tailored functionalities.

The electronic structure of zirconium carbide is fundamental to its physical and chemical properties. The bonding in ZrC is a complex mixture of metallic, covalent, and ionic characteristics. tandfonline.comnsf.gov Strong covalent bonds between zirconium (Zr) and carbon (C) atoms are responsible for the material's high melting point, hardness, and elastic modulus. wikipedia.orgnih.gov Metallic bonding, arising from the interaction between zirconium atoms, contributes to its significant thermal and electrical conductivity. wikipedia.orgtandfonline.com

First-principles studies based on density functional theory (DFT) have shown that the electronic band structure of ZrC confirms its metallic nature. scientific.net The interaction between the 2p states of carbon and the 4d states of zirconium is a key factor in the covalent bonding. tandfonline.com The electronic structure is also sensitive to stoichiometry and the presence of defects such as carbon vacancies, which can influence properties like thermal conductivity. nih.govnsf.gov The addition of other elements, such as hafnium, can subtly alter the electronic structure and phonon scattering, thereby affecting thermal transport properties. nsf.gov

In C/C-ZrC composites, a strong interface between the carbon fibers and the ZrC matrix is crucial for achieving high fracture toughness. nih.gov Similarly, the adhesion of ZrC coatings to substrates is vital for their protective function. For instance, in diamond-copper composites, a ZrC interlayer formed by reacting zirconium with the diamond surface significantly enhances the interfacial bonding between the diamond particles and the copper matrix. mdpi.com This improved adhesion reduces interfacial thermal resistance, leading to higher thermal conductivity of the composite. mdpi.com

The study of interfacial phenomena, such as wetting and reactivity, is important for optimizing processing techniques. For example, understanding the interaction between liquid silicon-zirconium alloys and carbon is essential for the fabrication of SiC/ZrSi₂ composites through reactive infiltration. ua.es The formation of a stable and well-bonded interface is a primary goal in the design of these advanced composite materials.

Table 3: List of Chemical Compounds

Compound Name Chemical Formula
Methanidylidynezirconium(1+) [ZrC]+
Zirconium Carbide ZrC
Zirconium Oxide ZrO₂
Silicon Carbide SiC
Zirconium Silicide ZrSi₂
Tungsten W
Molybdenum Mo
Uranium Dioxide UO₂
Thorium Dioxide ThO₂
Hafnium Hf
Copper Cu

Future Directions in Zirconium-Carbon Material Design

Following a comprehensive review of scientific literature and chemical databases, no specific research, theoretical studies, or experimental data pertaining to the chemical compound "Methanidylidynezirconium(1+)," with the putative formula [ZrCH]⁺, were found. This compound does not appear in published literature concerning advanced materials science, computational chemistry, or organometallic synthesis.

The absence of any data, including theoretical calculations of its stability or properties, precludes a scientifically accurate discussion of its potential role in the future design of zirconium-carbon materials. Any projection of its applications would be entirely speculative and without a factual basis.

Research into zirconium-carbon materials is an active field, focusing on well-characterized compounds such as:

Zirconium Carbide (ZrC) : An ultra-high temperature ceramic with applications in aerospace and cutting tools. nih.govadvceramicshub.com

Organozirconium Complexes : Primarily zirconocenes, which are widely studied as catalysts in polymer synthesis. wikipedia.org

Cationic Zirconium Complexes : Various cationic species are investigated for their roles as initiators in polymerization reactions. nih.govnih.gov

However, none of the available research mentions or suggests the existence or potential of Methanidylidynezirconium(1+) as a component or precursor in material design. Therefore, a discussion on the "Future Directions" for this specific, undocumented compound cannot be provided.

Conclusion and Future Research Directions

Synthesis and Characterization Challenges

The synthesis of novel organometallic compounds, particularly those involving reactive species like carbynes (methanidylidyne) and high-valent metals such as zirconium, often presents considerable challenges. Typically, these challenges include the stabilization of highly reactive intermediates, the prevention of unwanted side reactions, and the isolation of the target compound in a pure form. Characterization would likely rely on a combination of advanced spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography, to confirm the structure and bonding. However, without any documented synthesis of Methanidylidynezirconium(1+), these remain general considerations for the field rather than specific challenges encountered for this compound.

Opportunities in Theoretical and Computational Chemistry

In the absence of experimental data, theoretical and computational chemistry would be an invaluable tool to predict the properties of Methanidylidynezirconium(1+). nyu.edustonybrook.edu Quantum mechanical calculations could be employed to investigate its electronic structure, stability, and potential reactivity. mit.edurutgers.edu Such studies could provide insights into its bonding characteristics and guide future synthetic efforts. The power of modern computation allows for the modeling of complex molecular behaviors and the prediction of material properties, which would be essential in exploring the potential of a novel compound like Methanidylidynezirconium(1+). mit.edu

Emerging Applications and Interdisciplinary Research Prospects

Given the general roles of zirconium-based compounds in catalysis and materials science, one could speculate on the potential applications of Methanidylidynezirconium(1+). Its unique electronic and structural features might lend themselves to applications in areas such as polymerization catalysis or the activation of small molecules. Interdisciplinary research, which integrates knowledge from different scientific fields, would be crucial in exploring these possibilities. ekb.eg For instance, collaborations between synthetic chemists, computational scientists, and materials scientists could accelerate the discovery and application of new compounds. ekb.eg

Broader Impact and Significance of Methanidylidynezirconium(1+) Research

The synthesis and characterization of a novel compound like Methanidylidynezirconium(1+) could have a significant impact on the field of organometallic chemistry. It would expand the fundamental understanding of metal-carbon bonding and could lead to the development of new catalysts or materials with unique properties. The pursuit of such challenging synthetic targets drives innovation in experimental techniques and theoretical models.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.